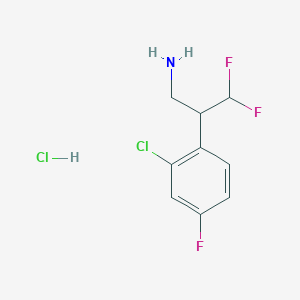

2-(2-Chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide involves a nucleophilic substitution of bromo derivatives with various substituted thiophenols . Another example is the Friedlander condensation of 2-aminonicotinaldehyde with the active methylene compound 2-(2-chloro-4-fluorophenyl)acetonitrile .Aplicaciones Científicas De Investigación

Fluorinated Sorbents for Environmental Applications

Efficient PFAS Removal : Fluorinated compounds, including those with amine functionalities, have shown promise in the removal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water sources. Amine-containing sorbents, for example, leverage electrostatic interactions, hydrophobic interactions, and sorbent morphology to effectively remove PFAS, highlighting the potential utility of fluorinated amine compounds in environmental remediation efforts (Ateia et al., 2019).

Synthesis and Structural Analysis

Novel Synthetic Routes : The structural properties and synthetic routes of related fluorinated compounds have been extensively studied, offering insights into novel chemical syntheses and applications. For instance, the reaction of chloral with substituted anilines to produce various fluorinated compounds underlines the versatility of fluoroorganic synthesis in generating compounds with potential pharmaceutical and industrial applications (Issac & Tierney, 1996).

Fluoroalkylation in Aqueous Media

Green Chemistry Applications : The development of fluoroalkylation reactions in water represents a significant advancement in green chemistry, providing a more environment-friendly approach to incorporating fluorinated groups into target molecules. This research area highlights the evolving methods for synthesizing fluorinated compounds, including those similar to the compound , under mild and eco-friendly conditions (Song et al., 2018).

Protein Design

Biological Properties Enhancement : Fluorination has been utilized to enhance the stability and biological properties of proteins. Proteins designed with highly fluorinated analogs of hydrophobic amino acids have shown improved stability against chemical and thermal denaturation, indicating the potential of fluorinated compounds in biotechnological applications (Buer & Marsh, 2012).

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as TAK-242 or Resatorvid , is the Toll-like receptor 4 (TLR4) . TLR4 is a receptor that recognizes bacterial components and plays a crucial role in the innate immune system .

Mode of Action

TAK-242 suppresses the production of inflammatory mediators such as cytokines by inhibiting the signal transduction through TLR4 . This selective inhibition of TLR4 intracellular signaling leads to a decrease in the production of multiple cytokines .

Biochemical Pathways

The compound affects the TLR4 signaling pathway, which is involved in the recognition of bacterial components and the subsequent initiation of an immune response . By inhibiting this pathway, the compound can suppress the production of inflammatory mediators and potentially alleviate symptoms of diseases with an inflammatory component .

Pharmacokinetics

The compound’s ability to selectively inhibit tlr4 suggests it may have a targeted distribution within the body

Result of Action

The result of the compound’s action is a suppression of the production of inflammatory mediators such as cytokines . This can lead to a decrease in inflammation and potentially alleviate symptoms of diseases with an inflammatory component .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of bacterial components can trigger the TLR4 signaling pathway, which the compound targets Additionally, factors such as pH and temperature could potentially affect the compound’s stability and action

Propiedades

IUPAC Name |

2-(2-chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N.ClH/c10-8-3-5(11)1-2-6(8)7(4-14)9(12)13;/h1-3,7,9H,4,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSDRWIMFKUDNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(CN)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate](/img/structure/B2803468.png)

![3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B2803470.png)

![2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2803477.png)

![3-Methyl-6-(5-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2803479.png)

![N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2803481.png)

![3-Benzyl-2-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2803484.png)